4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one
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Overview
Description
4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one is a complex organic compound with a unique structure that combines a phenolic group, an oxazolidine ring, and a cyclohexadienone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2,3-dimethyl-2,3-bis(hydroxylamino)butane in methanol . The reaction conditions include dissolving the reactants in methanol and allowing the reaction to proceed at room temperature. The product is then purified through crystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The oxazolidine ring can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while reduction of the oxazolidine ring would produce amines.
Scientific Research Applications
4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activity, such as antioxidant and anti-inflammatory properties, is of interest.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. For instance, it may bind to and inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest it may affect oxidative stress pathways and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with antioxidant properties.
Ferulic Acid: A phenolic compound with anti-inflammatory effects.
Diosmetin: A flavonoid with potential therapeutic applications
Uniqueness
4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one is unique due to its combined structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its oxazolidine ring and cyclohexadienone moiety are not commonly found together in natural products, making it a valuable compound for research and development.
Properties
CAS No. |
653590-54-6 |
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Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
4-[3-(4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]-2-methoxyphenol |
InChI |
InChI=1S/C16H15NO4/c1-20-16-8-11(4-7-14(16)19)15-9-13(17-21-15)10-2-5-12(18)6-3-10/h2-8,15,18-19H,9H2,1H3 |
InChI Key |
SDZHEICRAQJBDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=NO2)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
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